![molecular formula C14H9Cl2IO5S B2936964 Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate CAS No. 297150-12-0](/img/structure/B2936964.png)
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate
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Description
Scientific Research Applications
Chemical Reactions and Synthesis
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is involved in various chemical reactions, contributing to the synthesis of heterocycles and complex molecules. For example, Shibuya (1984) demonstrated that active methylene compounds react with certain sulfonyloxy derivatives to yield a range of heterocycles, including 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984). Similarly, Ohkata et al. (1985) explored the alkylation and oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, showing the selective oxidation of the sulfide moiety through various oxidizing agents, which can be linked to the broader reactivity profile of sulfone derivatives (Ohkata, Takee, & Akiba, 1985).
Oxidative Reactions
The compound has been utilized to understand oxidative reaction mechanisms. For instance, Quideau et al. (2005) explored the oxidative dearomatization of phenols and anilines via iodane-mediated phenylation and oxygenation, demonstrating the compound's utility in studying regioselective dearomatization processes (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Analytical Applications
The reactivity of iodoso derivatives, including those similar in structure to methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate, has been thoroughly investigated for the determination of various sulfur functions, suggesting its potential use as an analytical reagent in identifying thiols, thioureas, and other sulfur-containing compounds (Srivastava, 1982).
Environmental and Biotechnological Applications
The study of dibenzothiophene catabolism, including the use of flavin-N5-oxide intermediates, highlights the potential of sulfone derivatives in bioremediation processes. Adak and Begley (2016) provided insights into the enzymatic breakdown of dibenzothiophene sulfone, contributing to our understanding of sulfur compound biodegradation pathways (Adak & Begley, 2016).
Photochemistry and Photophysics
Research on the photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, similar in structural complexity to methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate, has provided valuable insights into the effects of heavy atom substitution on quantum yields, offering potential applications in photodegradation studies and the development of photoresponsive materials (Nag & Jenks, 2004).
properties
IUPAC Name |
methyl 2-(2,5-dichlorophenyl)sulfonyloxy-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IO5S/c1-21-14(18)10-7-9(17)3-5-12(10)22-23(19,20)13-6-8(15)2-4-11(13)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVAJQNLICTLIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate |
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